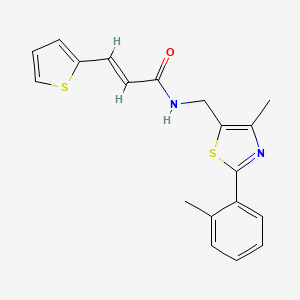

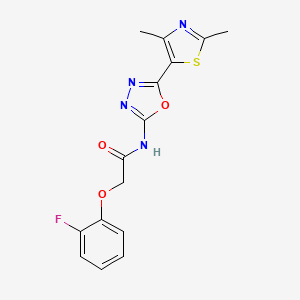

4-chloro-N-(furan-2-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-N-(Furan-2-ylmethyl)aniline (4-Cl-FMA) is an organic compound that belongs to the class of anilines. It is a colorless solid with a pungent odor and is soluble in organic solvents. 4-Cl-FMA has a wide range of applications in organic chemistry, pharmaceuticals, and agrochemicals due to its unique properties. It is an important intermediate compound in the synthesis of a variety of organic compounds. 4-Cl-FMA is also used as an analytical reagent and as a catalyst in several reactions.

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application involves corrosion inhibition. For example, a related furan Schiff base has been synthesized and shown to effectively inhibit the corrosion of copper in hydrochloric acid solutions. The inhibitor's adsorption on copper surfaces follows the Langmuir isotherm, indicating its potential utility in protecting metal surfaces in acidic environments (Issaadi, Douadi, & Chafaa, 2014).

Organic Synthesis and Material Science

In organic synthesis, derivatives of 4-chloro-N-(furan-2-ylmethyl)aniline have been utilized in the photolysis-induced arylation of heterocycles, yielding various heterocyclic compounds. This process is noted for its high regio- and chemoselectivity, demonstrating the compound's utility in synthetic organic chemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Catalysis

Additionally, N,N'-bis(furan-2-ylmethyl)oxalamide, a related compound, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing its role in facilitating the coupling of a wide range of (hetero)aryl bromides with various amines. This highlights its significance in the synthesis of pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).

Surface and Material Characterization

The characterization of surfaces and materials is another crucial application. For instance, 4-chloro-N-(pyridin-2-ylmethyl)aniline, a compound with a similar structure, was synthesized and tested as a corrosion inhibitor in acid mediums for mild steel, demonstrating high efficiency and providing insights into corrosion kinetics and thermodynamics (Fernandes et al., 2019).

Quantum Chemical Studies

Quantum chemical studies have also been performed on similar compounds, offering detailed insights into their molecular structure and the electronic nature of their inhibitory action. Such studies are pivotal for understanding the interactions at the atomic level and for designing more effective inhibitors (Charanya, Sampathkrishnan, & Balamurugan, 2022).

Luminescence Sensing

Lastly, the luminescent sensing of aniline by metal-organic frameworks incorporating furan derivatives highlights the versatility of these compounds in developing sensitive and selective detection methods for environmental and analytical applications (Li et al., 2017).

Propriétés

IUPAC Name |

4-chloro-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORYCONFCUFJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)